molecular formula C30H42N2O9 B10766181 [(4Z,6Z,10Z)-8,13,14,17-Tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

[(4Z,6Z,10Z)-8,13,14,17-Tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Cat. No.: B10766181
M. Wt: 574.7 g/mol
InChI Key: MCAHMSDENAOJFZ-OIQUZBPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(4Z,6Z,10Z)-8,13,14,17-Tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate is a macrolactam derivative featuring a highly substituted bicyclo[16.3.1]docosa core. Key structural attributes include:

  • Four methoxy groups at positions 8, 13, 14, and 15.
  • Four methyl groups at positions 4, 10, 12, and 14.
  • A carbamate functional group at position 7.
  • Three ketone moieties at positions 3, 20, and 22.

This compound shares structural homology with geldanamycin-family antibiotics (e.g., herbimycin C; ), which are known for their HSP90 inhibitory activity . Synthesis typically involves multi-step organic reactions, with yields influenced by solvent systems (e.g., 21% yield using hexane:EtOAc in related analogs; ) .

Properties

Molecular Formula

C30H42N2O9

Molecular Weight

574.7 g/mol

IUPAC Name

[(4Z,6Z,10Z)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10-,18-12-

InChI Key

MCAHMSDENAOJFZ-OIQUZBPLSA-N

Isomeric SMILES

CC1CC(C(C(/C=C(\C(C(/C=C\C=C(/C(=O)NC2=CC(=O)C=C(C1OC)C2=O)\C)OC)OC(=O)N)/C)C)OC)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name / ID Methoxy Groups Hydroxy Groups Methyl Groups Carbamate Position Molecular Weight Reference
Target Compound 8,13,14,17 None 4,10,12,16 9 ~560–580 g/mol N/A
Herbimycin C (CAS: 91700-92-4) 8,14,17 13 4,10,12,16 9 560.65 g/mol
[(4E,10E)-8,14-dimethoxy analog] 8,14 13 4,10,12,16 9 ~550 g/mol
Enamine Ltd analog (EN300-1666507) 8,14,19 13 4,10,12,16 9 560.65 g/mol

Key Observations :

  • Methoxy vs. Hydroxy Substitution : The presence of a hydroxy group at position 13 in herbimycin C and related analogs () may enhance hydrogen-bonding interactions compared to the fully methoxylated target compound .
  • Stereochemical Differences : The Enamine Ltd analog () features a distinct stereochemistry (8R,9R configuration) and an additional methoxy group at position 19, which could alter solubility or bioactivity .

Physicochemical Properties

  • Solubility : The tetramethoxy configuration in the target compound may reduce aqueous solubility compared to hydroxy-containing analogs (e.g., herbimycin C) .
  • Stability : Carbamate groups generally enhance hydrolytic stability compared to ester or amide functionalities, as seen in related macrolactams () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.